![molecular formula C10H15N5O B7410526 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol](/img/structure/B7410526.png)
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
The synthesis of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common method includes the reaction of pyrazole with formamide, formic acid, and triethyl orthoformate to form pyrazolo[3,4-d]pyrimidine derivatives . The resulting compound is then further reacted with pentan-1-ol to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other protein kinases, further contributing to its anticancer activity .
Comparison with Similar Compounds
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine-urea derivatives: These compounds also exhibit anticancer properties and are used in similar research applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with CDK2 and other protein kinases, making it a valuable compound for anticancer research .
Properties
IUPAC Name |
5-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c16-5-3-1-2-4-11-9-8-6-14-15-10(8)13-7-12-9/h6-7,16H,1-5H2,(H2,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRMHFABGWRYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=NC=N2)NCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
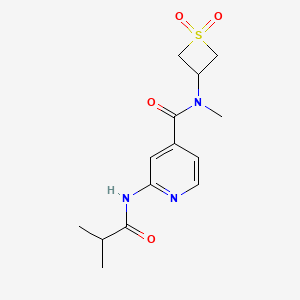
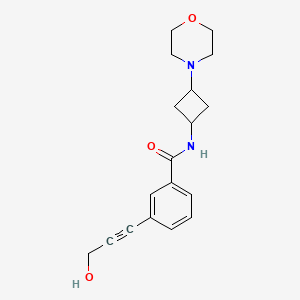
![(3S)-2,4-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]pentan-2-ol](/img/structure/B7410454.png)
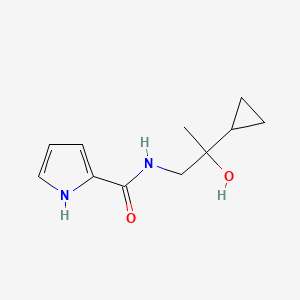
![methyl (2S)-2-[[5-(aminomethyl)furan-2-carbonyl]amino]propanoate;hydrochloride](/img/structure/B7410463.png)
![N-carbamoyl-2-[(1,5-dimethylpyrazol-3-yl)amino]propanamide](/img/structure/B7410473.png)
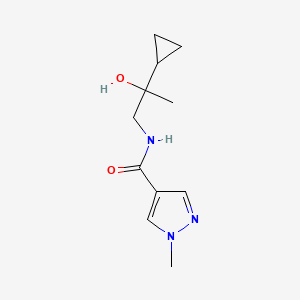
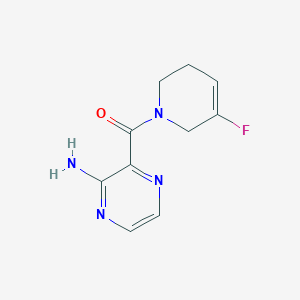
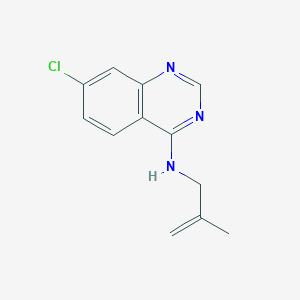
![N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7410509.png)
![1-[[(5-methyl-1H-pyrazol-3-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7410516.png)
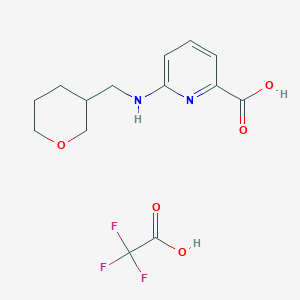
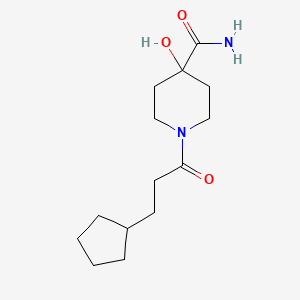
![2-[3-(4-Bromopyrazol-1-yl)propylamino]pyridine-3-carboxylic acid](/img/structure/B7410550.png)
